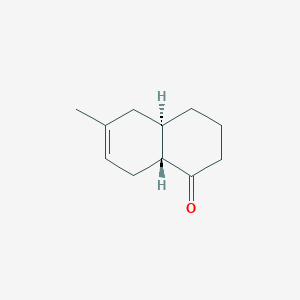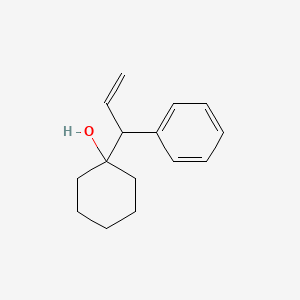
(4,4-Dichloro-3-methoxybutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dichloro-3-methoxybutyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 4,4-dichloro-3-methoxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dichloro-3-methoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Formation of the electrophile: The alkyl halide reacts with the Lewis acid to form a carbocation.
Electrophilic aromatic substitution: The benzene ring attacks the carbocation, leading to the formation of the substituted benzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dichloro-3-methoxybutyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Hydroxylated benzene derivatives.
Applications De Recherche Scientifique
(4,4-Dichloro-3-methoxybutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4,4-Dichloro-3-methoxybutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic centers. This interaction can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dichlorobenzyl)benzene: Similar structure with dichloro substitution on the benzene ring.
(4-Chloro-3-methoxybutyl)benzene: Similar structure with a single chloro substitution.
(4,4-Dichloro-3-methylbutyl)benzene: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
(4,4-Dichloro-3-methoxybutyl)benzene is unique due to the presence of both chloro and methoxy substituents on the butyl side chain. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for diverse chemical transformations .
Propriétés
| 82772-44-9 | |
Formule moléculaire |
C11H14Cl2O |
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
(4,4-dichloro-3-methoxybutyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clé InChI |
REBNEXLBUVFIIP-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC1=CC=CC=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)




![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
